molecular formula C9H6ClNO B6619002 6-chloroisoquinolin-2-ium-2-olate CAS No. 410086-26-9

6-chloroisoquinolin-2-ium-2-olate

Cat. No. B6619002
CAS RN: 410086-26-9
M. Wt: 179.60 g/mol
InChI Key: HZGYTLUVUSQYSW-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-2-ium-2-olate (CIQ) is a heterocyclic organic compound belonging to the isoquinoline family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. CIQ is also an important building block for the synthesis of quinoline derivatives. This compound has been extensively studied by scientists and has a wide range of applications in various fields.

Scientific Research Applications

6-chloroisoquinolin-2-ium-2-olate has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of quinoline derivatives. 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of a variety of compounds, such as anti-cancer agents, antibiotics, antifungals, and anti-inflammatory drugs. It has also been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and other enzymes. In addition, 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of fluorescent probes and imaging agents for use in biological studies.

Mechanism of Action

The mechanism of action of 6-chloroisoquinolin-2-ium-2-olate is not well understood. However, it is believed that 6-chloroisoquinolin-2-ium-2-olate binds to certain proteins and enzymes in the body, which may lead to changes in their activity. 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body.
Biochemical and Physiological Effects
6-chloroisoquinolin-2-ium-2-olate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body. 6-chloroisoquinolin-2-ium-2-olate has also been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of 6-chloroisoquinolin-2-ium-2-olate is its availability and low cost. It is readily available and can be synthesized from a variety of starting materials. In addition, 6-chloroisoquinolin-2-ium-2-olate is relatively stable and can be stored for extended periods of time. The main limitation of 6-chloroisoquinolin-2-ium-2-olate is that it is not water soluble and therefore, it is not suitable for use in aqueous solutions. In addition, 6-chloroisoquinolin-2-ium-2-olate is not very soluble in organic solvents and therefore, it is not suitable for use in organic synthesis.

Future Directions

The potential future directions for 6-chloroisoquinolin-2-ium-2-olate include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research into the biochemical and physiological effects of 6-chloroisoquinolin-2-ium-2-olate could lead to the development of new drugs and therapeutic agents. Finally, further research into the advantages and limitations of 6-chloroisoquinolin-2-ium-2-olate for lab experiments could lead to the development of new synthetic methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate.

Synthesis Methods

6-chloroisoquinolin-2-ium-2-olate can be synthesized from a variety of starting materials, including 2-chlorobenzaldehyde, 2-chloro-4-methylbenzaldehyde, 2-chloro-4-methoxybenzaldehyde, and 2-chloro-4-methoxybenzyl alcohol. The most commonly used method is the condensation reaction of 2-chlorobenzaldehyde and ethylenediamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures of around 110-120°C and yields 6-chloroisoquinolin-2-ium-2-olate in high yields. Other methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate include the Ullmann reaction, the Wurtz reaction, and the Fischer indole synthesis.

properties

IUPAC Name

6-chloro-2-oxidoisoquinolin-2-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGYTLUVUSQYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisoquinoline 2-oxide

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